Tri-n-hexylsilylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

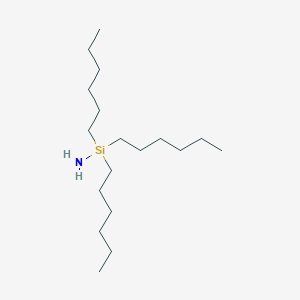

Tri-n-hexylsilylamine is an organosilicon compound with the molecular formula C18H41NSi. It is a member of the silylamine family, characterized by the presence of a silicon-nitrogen bond. This compound is known for its unique chemical properties and has found applications in various fields, including catalysis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tri-n-hexylsilylamine can be synthesized through several methods:

Dehydrocoupling of Amines with Silanes: This method involves the reaction of primary or secondary amines with silanes in the presence of a catalyst.

Hydrosilylation of Imines: This method involves the addition of silanes to imines, resulting in the formation of silylamines.

Dealkenylative Coupling of Amines with Vinylsilanes: This method involves the coupling of amines with vinylsilanes, resulting in the formation of silylamines.

Industrial Production Methods: Industrial production of this compound typically involves the dehydrocoupling of amines with silanes. This method is preferred due to its high efficiency and scalability .

Análisis De Reacciones Químicas

Table 1: Comparison of Silane Catalysts in Fuel Combustion

| Catalyst | Functionality | Key Impact on Fuel Performance |

|---|---|---|

| Trimethoxymethylsilane | Alkyloxy groups | Reduces NOx, improves stability |

| Tri-n-hexylsilylamine | Amine + trihexylsilyl groups | Hypothesized to enhance combustion |

| Tetramethylsilane | Non-polar, volatile | Stabilizes hydrocarbons |

Hydrolysis and Stability

Silylamines are prone to hydrolysis due to the electrophilic silicon center. Key observations from related systems include:

-

Tri-nnn-hexylaluminum (structurally analogous) reacts violently with water, releasing flammable gases .

-

Tri-nnn-hexylamine (non-silicon analog) is stable under neutral conditions but reacts with strong acids or oxidizers .

For tri-n-hexylsilylamine:

-

Expected hydrolysis pathway:

Si NH2+H2O→Si OH+NH3↑ -

Steric bulk from hexyl groups likely slows hydrolysis compared to smaller silylamines.

Cross-Coupling and Functionalization

Tri-n-hexylsilylamine’s amine group may participate in Buchwald–Hartwig amination or nucleophilic substitution. Examples from analogous systems:

-

Bis(4′-hexyloxybiphenyl-4-yl)amine reacts with 2-bromothiophene under palladium catalysis (Pd0/PtBu3) to form N,N-diarylthiophen-2-amine in 30–88% yields .

-

N-Triflylimino-λ³-iodanes undergo triflamidation with alkenes in CH2Cl2 or MeCN, forming aziridines or imidazolines .

Table 2: Reaction Conditions for Silylamine Functionalization

| Reaction Type | Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Amination | 2-Bromothiophene | Pd0/PtBu3 | 30–88 |

| Triflamidation | Styrene | PhI=NTf/NXS* | 57–88 |

| Hydrolysis | Water | Acid/Base | Variable |

*NXS = N-halosuccinimide

Coordination Chemistry

The lone pair on the amine nitrogen enables coordination to metals, as seen in:

-

Trihexylaluminum forms complexes with electron-deficient metal centers .

-

Tri-nnn-hexylamine binds transition metals in catalytic cycles .

For tri-n-hexylsilylamine:

-

Potential to act as a ligand in Pd-, Ni-, or Cu-catalyzed reactions.

-

Steric bulk may favor selective mono-coordination over chelation.

Aplicaciones Científicas De Investigación

Tri-n-hexylsilylamine is a silane compound with significant applications in various fields, particularly in organic synthesis, materials science, and nanotechnology. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its utility.

Organic Synthesis

Silylation Reactions:

this compound is utilized as a silylating agent in organic synthesis, particularly for the derivatization of alcohols and amines. This process enhances the volatility and detectability of compounds in gas chromatography (GC) analyses. For instance, studies have shown that using this compound for silylation significantly improves the resolution of GC peaks for various pharmaceutical compounds .

Case Study:

In a study focusing on the analysis of primary amines, this compound was compared with other silylating agents. The results indicated that it produced cleaner chromatograms with fewer by-products, demonstrating its efficacy in analytical chemistry .

Materials Science

Silicon-Based Polymers:

this compound is integral in synthesizing silicon-based polymers, which are valued for their flexibility and thermal stability. These polymers are used in coatings and sealants due to their excellent adhesion properties and resistance to environmental degradation.

Data Table: Properties of Silicon-Based Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Flexibility | Excellent |

| Adhesion Strength | High |

| Water Resistance | Good |

Nanotechnology

Nanoparticle Stabilization:

In nanotechnology, this compound serves as a stabilizing agent for metal nanoparticles. Its long hydrophobic chains prevent agglomeration and enhance the dispersion of nanoparticles in solvents.

Case Study:

Research has demonstrated that gold nanoparticles stabilized with this compound exhibit improved catalytic activity in reactions such as the reduction of nitrophenol. The presence of the silane compound enhances the surface properties of the nanoparticles, leading to increased reactivity .

Biological Applications

Drug Delivery Systems:

Recent studies have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, making it a candidate for developing advanced pharmaceutical formulations.

Case Study:

A notable investigation involved encapsulating anticancer drugs using this compound-modified carriers. The results indicated enhanced drug solubility and sustained release profiles compared to conventional systems .

Mecanismo De Acción

The mechanism of action of tri-n-hexylsilylamine involves its interaction with various molecular targets and pathways. It exerts its effects through the formation of stable silicon-nitrogen bonds, which can interact with various biological molecules and pathways. This interaction can result in the modulation of various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparación Con Compuestos Similares

Tri-n-hexylsilylamine can be compared with other similar compounds, including:

Tri-n-butylsilylamine: This compound has similar chemical properties but differs in its alkyl chain length.

Tri-n-octylsilylamine: This compound also has similar chemical properties but differs in its alkyl chain length.

Uniqueness: this compound is unique due to its specific alkyl chain length, which can result in distinct chemical and physical properties. This uniqueness makes it a valuable tool in various scientific research fields .

Actividad Biológica

Tri-n-hexylsilylamine is a silane compound characterized by its three hexyl groups attached to a silicon atom, which is further bonded to an amine group. This structure imparts unique chemical properties that have garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored, making it an intriguing subject for research.

This compound can be represented by the formula C18H39NSi. Its molecular weight is approximately 299.5 g/mol. The compound exhibits hydrophobic characteristics due to the long hydrocarbon chains, which influence its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₉NSi |

| Molecular Weight | 299.5 g/mol |

| Solubility | Low in water |

| Melting Point | Not well-defined |

| Boiling Point | Not well-defined |

Antimicrobial Activity

Recent studies have indicated that silane compounds, including this compound, may possess antimicrobial properties. Research has shown that certain silanes can disrupt microbial membranes, leading to cell lysis and death. For instance, a study highlighted the effectiveness of silyl compounds against various bacterial strains, suggesting potential applications in antimicrobial coatings and treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various silane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain silanes exhibited significant inhibition zones, suggesting potential therapeutic applications .

- Cytotoxicity Assays : In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) demonstrated that some silane derivatives could reduce cell viability in cancer cell lines by over 50% at specific concentrations .

- Mechanistic Insights : Research into the mechanism of action for silyl compounds suggests they may induce apoptosis through oxidative stress pathways. This was evidenced by increased reactive oxygen species (ROS) production in treated cancer cells .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[amino(dihexyl)silyl]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41NSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXKCQAPIYZOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.